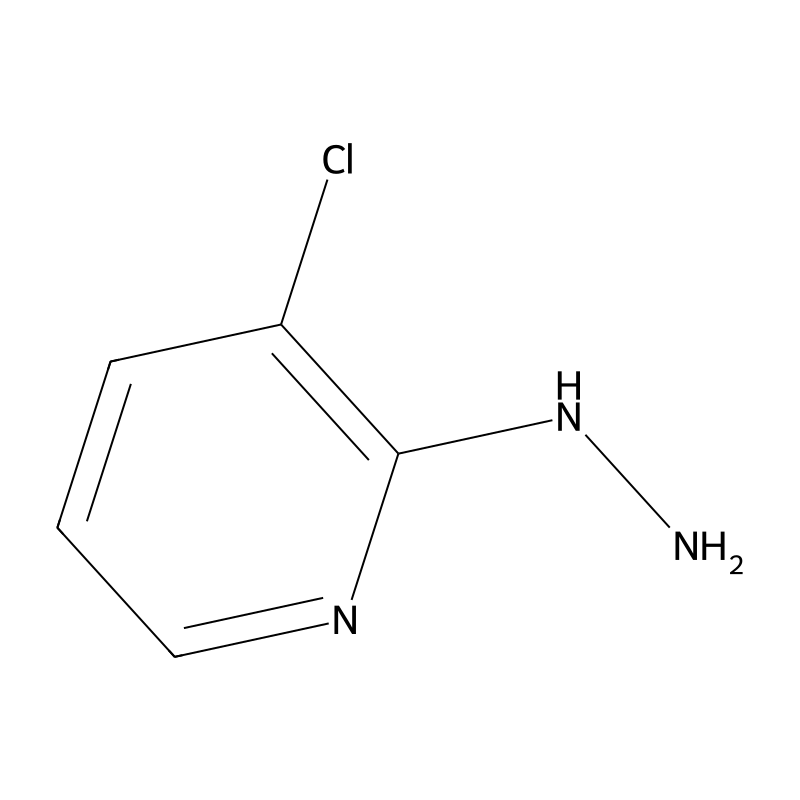3-Chloro-2-hydrazinopyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
There is limited research available on the application of 3-Chloro-2-hydrazinopyridine itself in scientific research. However, there has been some investigation into methods for its synthesis. A Chinese patent describes a process for obtaining a high yield of 3-Chloro-2-hydrazinopyridine through a diazanyl process from 3-dichloropyridine and hydrazine hydrate. This method reportedly reduces reaction time and cost compared to previous techniques [].
Potential Applications
The structure of 3-Chloro-2-hydrazinopyridine suggests potential applications as a building block for the synthesis of more complex molecules. Patents have been filed describing the use of 3-Chloro-2-hydrazinopyridine derivatives in the development of novel pesticides []. Further research is needed to explore this potential application.
Safety Considerations
3-Chloro-2-hydrazinopyridine is classified as a hazardous material. Safety data sheets indicate it is harmful if swallowed and can cause skin and eye irritation []. Research involving 3-Chloro-2-hydrazinopyridine should be conducted in a well-ventilated laboratory following appropriate safety protocols.
3-Chloro-2-hydrazinopyridine is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 3rd position and a hydrazine group at the 2nd position. Its molecular formula is CHClN, and it has a molecular weight of approximately 143.57 g/mol. The compound typically appears as a white solid, with a melting point ranging from 165 to 167 °C and a predicted boiling point of about 247.6 °C. It is slightly soluble in chloroform and dimethyl sulfoxide, and it is classified as hazardous due to its potential health risks, including skin and eye irritation .
The balanced chemical equation for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate is as follows:
his reaction highlights the formation of hydrogen chloride as a byproduct alongside the desired product .
The synthesis of 3-chloro-2-hydrazinopyridine typically involves the reaction of 2,3-dichloropyridine with hydrazine hydrate in a polar solvent. A commonly reported method includes:
- Mixing 2,3-dichloropyridine with hydrazine hydrate in a molar ratio of approximately 1:4 to 1:6.
- Adding a polar solvent such as ethanol or dimethylformamide.
- Conducting a reflux reaction for 4 to 8 hours.
- Cooling the mixture to room temperature and performing vacuum filtration to isolate the product.
This method can yield high purity (up to 99%) with yields ranging between 95% and 99% .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard








